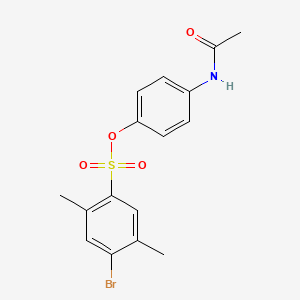

![molecular formula C19H20N2O3S B4651894 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]indoline](/img/structure/B4651894.png)

1-[3-(1-pyrrolidinylsulfonyl)benzoyl]indoline

Vue d'ensemble

Description

“1-[3-(1-pyrrolidinylsulfonyl)benzoyl]indoline” is a complex organic compound. It is related to the class of compounds known as indolines . Indolines are a type of organic compound that consists of a benzene ring fused with a five-membered nitrogenous ring .

Synthesis Analysis

The synthesis of indoline compounds often involves palladium-catalyzed intramolecular amination of ortho-C (sp2)-H bonds . This process is known for its high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .Applications De Recherche Scientifique

Anticancer Properties

Indoline derivatives have gained attention as potential anticancer agents. Their unique structure allows them to interact with amino acid residues in proteins, making them promising candidates for drug design. Researchers have explored indoline-based compounds for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antibacterial Activity

Indolines exhibit antibacterial properties, making them valuable in the fight against bacterial infections. These compounds have been investigated for their effectiveness against various bacterial strains. Their mechanism of action involves disrupting bacterial cell membranes or interfering with essential cellular processes .

Anti-Inflammatory Effects

Indoline derivatives possess anti-inflammatory activity. By modulating inflammatory pathways, they can help manage conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Researchers continue to explore their potential as anti-inflammatory agents .

Analgesic Properties

Some indoline-based compounds exhibit analgesic effects, providing pain relief. These molecules may act on pain receptors or influence neurotransmitter pathways. Their use in pain management warrants further investigation .

Cardiovascular Applications

Indoline structures have been studied for their cardiovascular effects. They may impact blood pressure regulation, vascular function, and cardiac health. Researchers are keen on understanding how indoline derivatives can contribute to cardiovascular disease prevention and treatment .

Neuroprotective Potential

Emerging research suggests that indoline compounds could play a role in neuroprotection. Their ability to modulate neuronal pathways and protect against neurodegenerative conditions (such as Alzheimer’s and Parkinson’s diseases) is an exciting area of study .

Photochromic Applications

While not directly related to biological effects, it’s worth mentioning that indoline derivatives are also used in photochromic compounds. These compounds can switch between two isomers upon exposure to UV or visible light, making them useful in smart materials and optical devices .

Propriétés

IUPAC Name |

2,3-dihydroindol-1-yl-(3-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c22-19(21-13-10-15-6-1-2-9-18(15)21)16-7-5-8-17(14-16)25(23,24)20-11-3-4-12-20/h1-2,5-9,14H,3-4,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGZRNKEKLTDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolinyl 3-(pyrrolidinylsulfonyl)phenyl ketone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

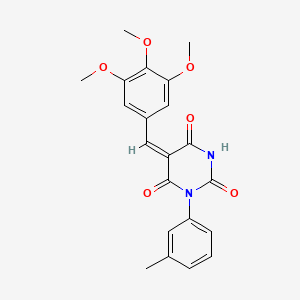

![N-{[4-allyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide](/img/structure/B4651819.png)

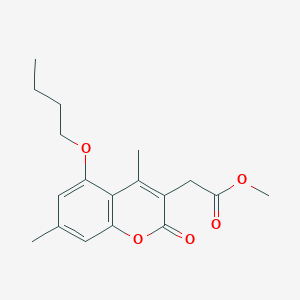

![2,6-dimethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4651824.png)

![N-[4-(acetylamino)benzyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4651830.png)

![methyl 1-[ethoxy(oxo)acetyl]-4-piperidinecarboxylate](/img/structure/B4651845.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4651857.png)

![2-(1-adamantylmethyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4651872.png)

![1-[(4-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B4651879.png)

![4-(difluoromethyl)-6-(4-ethylphenyl)-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4651880.png)

![N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4651901.png)

![8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4651917.png)

![N-(2-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4651919.png)